Oxydibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxydibenzamide is an organic compound that belongs to the class of amides. It is derived from oxydibenzoic acid and is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of two benzamide groups connected through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxydibenzamide can be synthesized through the acylation of amines with oxydibenzoic acid derivatives. One common method involves the reaction of oxydibenzoic acid with thionyl chloride to form oxydibenzoyl chloride, which is then reacted with amines to produce this compound . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the direct condensation of oxydibenzoic acid with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported . This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxydibenzamide undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form more complex amide derivatives.
Substitution: Reaction with nucleophiles to replace specific functional groups.
Oxidation and Reduction: Transformation of functional groups within the molecule.
Common Reagents and Conditions
Acylation: Oxydibenzoyl chloride and amines in the presence of a base like triethylamine.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxydibenzamides and their derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Studied for its therapeutic effects, including anti-inflammatory and antitumor activities.
Wirkmechanismus
The mechanism of action of oxydibenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of essential biochemical reactions . This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of tumor growth.
Vergleich Mit ähnlichen Verbindungen
Oxydibenzamide can be compared with other similar compounds, such as:
Benzamide: A simpler amide with a single benzamide group.
N-phenylbenzamide: Contains a phenyl group attached to the nitrogen atom of the benzamide.
Sulfonamides: Contain a sulfonyl group instead of an amide group and exhibit different biological activities.
Uniqueness
This compound is unique due to the presence of two benzamide groups connected through an oxygen atom, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C28H24N4O6 |
---|---|
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
4-(4-carbamoylphenoxy)benzamide |
InChI |
InChI=1S/2C14H12N2O3/c2*15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h2*1-8H,(H2,15,17)(H2,16,18) |
InChI-Schlüssel |
GOHDPVPTWWZUSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N.C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.